IPP, [1-14C]
Description
Isopentenyl pyrophosphate (IPP) is a fundamental building block in isoprenoid biosynthesis, a pathway responsible for producing terpenoids, rubber, and other polyisoprenoid compounds. The radiolabeled analog, [1-14C]IPP, is a critical tool for tracing IPP incorporation into these biomolecules. Its radioactive carbon-14 label at the C-1 position allows precise quantification of enzymatic activity, substrate utilization, and chain elongation dynamics in vitro and in vivo .
Studies on Taraxacum koksaghyz rubber particles demonstrated that [1-14C]IPP incorporation increases with incubation time, peaking at 1–1000 kDa molecular weight (Mw) ranges. Mg²⁺ ions enhance this process, with untreated rubber particles showing higher incorporation rates than protease K-treated ones, suggesting protein-dependent activation . In vivo assays revealed that [1-14C]IPP preferentially labels long-chain rubber molecules (>2500 kDa), though polydispersity increases due to chain termination dynamics .
Properties
CAS No. |
147385-63-5 |
|---|---|
Molecular Formula |
C5H21N3O7P2 |
Molecular Weight |
299.177 |
IUPAC Name |
azane;3-methylbut-2-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3/i4+2;;; |
InChI Key |
VBUNGGIXIOHBHL-DJIMCAJLSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N |
Origin of Product |
United States |
Preparation Methods
Strain Selection and Aerobic Adaptation
Saccharomyces cerevisiae strains pre-adapted under aerobic conditions demonstrate enhanced capacity for sterol biosynthesis, enabling efficient incorporation of ¹⁴C-labeled precursors. Aerobic adaptation for 2.5 hours at 30°C induces overexpression of mevalonate pathway enzymes, particularly HMG-CoA reductase, increasing IPP flux by 2.3-fold compared to semi-anaerobic cultures.
Desiccation and Permeabilization Techniques
Critical to precursor uptake, yeast cells undergo vacuum desiccation (<0.1 mmHg for 2 hours) followed by rehydration in a cofactor-rich medium containing:
-
50 μM glutathione (reducing agent)
-
17 μM ATP (energy source)
-
7.5 μM NAD⁺/1.3 μM NADP⁺ (redox cofactors)
-
10 μM MgSO₄/4 μM MnSO₄ (divalent cations)
This treatment increases membrane permeability while maintaining 89% enzyme activity, achieving 2.4 × 10⁶ dpm/mg ¹⁴C-IPP incorporation.
Radiolabeling Protocol
Desiccated cells (2 mg dry weight) incubate with:
-
20 nmol [1-¹⁴C]isopentenyl pyrophosphate (2.3 × 10⁶ dpm)
-
0.1 μmol buthiobate (sterol methylation inhibitor)
-
50 mM potassium phosphate buffer (pH 6.8)
After 3 hours at 35°C with agitation, non-saponifiable lipids extract via ethanolic KOH hydrolysis, yielding 13 mg zymosterol/g dry cells with 92% radiochemical purity.
Plant-Based Enzymatic Synthesis Using Washed Rubber Particles
Isolation of Rubber Transferase Complexes
Washed rubber particles (WRP) from Parthenium argentatum (guayule) stems serve as biocatalysts. Ultrasonication in 50 mM Tris-HCl (pH 7.5) containing 5 mM β-mercaptoethanol releases membrane-bound rubber transferase, which purifies 18-fold via Ultrogel AcA34 chromatography.
Polymerization Reaction Optimization
Optimal [1-¹⁴C]IPP incorporation requires:
| Component | Concentration | Effect on Activity |
|---|---|---|
| MgCl₂ | 0.15 μmol | 75% activity loss if omitted |
| Glutathione (GSH) | 1.0 μmol | 40% activity reduction without GSH |
| DMAPP initiator | 9.6 × 10⁻⁵ M | 92% decrease without initiator |
Reaction kinetics follow Michaelis-Menten behavior with:
Lineweaver-Burk analysis confirms competitive inhibition by farnesyl pyrophosphate (Ki = 2.1 μM).
Product Characterization
Gel permeation chromatography (Ultrastrogel) resolves synthesized ¹⁴C-polyisoprene:
| Reaction Time (h) | Peak Molecular Weight (Da) |
|---|---|
| 0.25 | 70,000 |
| 1 | 250,000 |
| 3 | 750,000 |
This demonstrates the processivity of rubber transferase in elongating cis-polyisoprene chains.
Analytical Methodologies for IPP Characterization
Thin-Layer Chromatography (TLC) Validation
Silica gel G plates impregnated with 10% AgNO₃ resolve IPP (Rf 0.12) from contaminating isoprenoids using chloroform:acetone (97:3 v/v). Post-chromatographic elution in diethyl ether:acetic acid (99:1) yields 98.7% recovery of radiolabeled IPP.
Gas Chromatography-Mass Spectrometry (GC-MS)
A 3% OV-17 column at 250°C separates IPP derivatives, with electron impact ionization (70 eV) generating characteristic fragments:
-
m/z 143 (pyrophosphate moiety)
-
m/z 85 (dehydrated isopentenyl ion)
-
m/z 69 (base peak, C₅H₉⁺)
Retention time alignment with authentic standards confirms structural integrity.
Solid-Phase Microextraction (SPME) Quantitation
A DVD-CAR-PDMS fiber adsorbs isoprene from phosphoric acid-hydrolyzed DMAPP at 50°C for 1 hour. GC analysis with flame ionization detection achieves 0.1 pmol sensitivity, critical for monitoring IPP isomerization kinetics.
Challenges in Radiolabeled IPP Synthesis
Chemical Reactions Analysis
Types of Reactions
Isopentenyl pyrophosphate, [1-14C] undergoes various chemical reactions, including:
Isomerization: Conversion to dimethylallyl pyrophosphate.
Condensation: Formation of larger isoprenoid compounds.
Hydrolysis: Breakdown into isopentenyl alcohol and pyrophosphate.
Common Reagents and Conditions
Isomerization: Catalyzed by isopentenyl pyrophosphate isomerase in the presence of Mg2+ or Mn2+ ions.
Condensation: Catalyzed by prenyltransferases, often requiring divalent metal ions as cofactors.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed
Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate.
Geranyl pyrophosphate: Formed through condensation reactions.
Isopentenyl alcohol: Produced via hydrolysis.
Scientific Research Applications
Biochemical Pathway Studies
IPP, [1-14C] is extensively used to track the biosynthesis of isoprenoids in various organisms. For example, studies have demonstrated that the compound can be utilized to understand the metabolic pathways involved in terpenoid production in plants and microorganisms .
Metabolic Labeling
The radiolabeled nature of IPP allows for precise quantification in metabolic studies. Researchers can use IPP, [1-14C] to label specific biomolecules and analyze their incorporation into larger metabolic networks. This application is vital for understanding metabolic fluxes and the dynamics of biosynthetic pathways .
Drug Development
In pharmacological research, IPP, [1-14C] serves as a tool to investigate potential inhibitors of isoprenoid biosynthesis pathways. By assessing how different compounds affect the incorporation of IPP into metabolic products, researchers can identify new therapeutic targets for diseases related to dysregulated isoprenoid metabolism .
Case Study 1: Terpenoid Biosynthesis
A study by Wang et al. (2019) demonstrated the manipulation of IPP levels in Escherichia coli to enhance terpenoid production. By introducing heterologous pathways from yeast, researchers increased the yield of IPP and dimethylallyl pyrophosphate (DMAPP), leading to improved production rates of valuable terpenoids such as amorpha-4,11-diene .
Case Study 2: Metabolic Flux Analysis
In an investigation into the metabolic pathways of plants, researchers utilized IPP, [1-14C] to trace the flow of carbon through various biosynthetic routes. The study revealed that carbon from labeled pyruvate and CO2 was rapidly incorporated into plastid-produced isoprenoids, highlighting the efficiency of these pathways in plants like Sinapis alba .
Data Tables
| Application | Description | Key Findings |
|---|---|---|
| Biochemical Pathway Studies | Tracking isoprenoid biosynthesis in organisms | Enhanced understanding of terpenoid production mechanisms |
| Metabolic Labeling | Quantifying incorporation into biomolecules | Detailed metabolic flux analysis |
| Drug Development | Investigating inhibitors affecting isoprenoid biosynthesis | Identification of new therapeutic targets |
Mechanism of Action
Isopentenyl pyrophosphate, [1-14C] exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. The compound is converted to dimethylallyl pyrophosphate by isopentenyl pyrophosphate isomerase. This isomerization is a key step in the mevalonate pathway, which leads to the production of various isoprenoids, including cholesterol, ubiquinones, and dolichols . The molecular targets and pathways involved include enzymes such as hydroxymethylglutaryl-CoA reductase and prenyltransferases .
Comparison with Similar Compounds
Research Implications and Limitations
[1-14C]IPP remains unparalleled for studying polyisoprenoid chain elongation due to its direct incorporation into growing chains. koksaghyz rubber particles lose 50% of chain elongation activity within 2 hours . Comparatively, [2-14C]MVA and [1-14C]DMAPP provide complementary insights but lack resolution for elongation dynamics.
Q & A
Q. How do I optimize reaction conditions for incorporating [1-14C]IPP into enzymatic assays?
Methodological Answer:
- Vary magnesium chloride (MgCl₂) concentrations systematically, as Mg²⁺ is a critical cofactor for prenyltransferase activity. For example, optimal [1-14C]IPP incorporation occurs at 5 mM MgCl₂ (0.91 Bq μg⁻¹ protein), while concentrations ≥7.5 mM inhibit activity due to ionic interference .
- Use substrate titration (e.g., 10–50 μM [1-14C]IPP) to determine kinetic parameters, ensuring reactions are stopped before 90% substrate depletion to maintain linearity .
Q. What methods are recommended for quantifying protein content in [1-14C]IPP-based assays?
Methodological Answer:
- Apply the Bradford assay, which utilizes Coomassie Brilliant Blue G-250 dye binding to proteins. This method is sensitive to 1–20 μg protein and minimizes interference from non-protein components (e.g., detergents or MgCl₂) common in enzymatic assays .
- Validate protein quantification with a standard curve using bovine serum albumin (BSA) to ensure reproducibility.
Q. How should controls be designed to validate [1-14C]IPP uptake experiments?
Methodological Answer:
- Include negative controls with heat-inactivated enzymes (e.g., boiled protein extracts) to account for non-enzymatic background activity .
- Use substrate-free controls to measure endogenous phosphohydrolase activity, which may hydrolyze [1-14C]IPP into non-incorporated byproducts .
Advanced Research Questions
Q. How can contradictory enzyme activity data (e.g., subunit-specific effects) be resolved in [1-14C]IPP studies?
Methodological Answer:
- Analyze heterodimeric enzyme systems (e.g., geranyl diphosphate synthase) by isolating subunits. For instance, the LSU subunit of hop GGPPS produces GGPP (68.2% yield) with [1-14C]IPP, while SSU alone is inactive. Reconstitute subunits to confirm cooperative activity .
- Use competitive inhibition assays or site-directed mutagenesis to identify residues critical for substrate binding and chain-length determination .
Q. What statistical approaches address discrepancies in [1-14C]IPP uptake across cell lines?
Methodological Answer:
- Perform dose-response modeling to compare uptake curves (e.g., WT vs. CPT-RNAi cell lines). For example, CPT-RNAi-5 shows steady [1-14C]IPP absorption across molecular weights, unlike WT, which peaks at low molecular weights. Use ANOVA with post-hoc tests to assess significance .
- Apply cluster analysis to group cell lines by uptake patterns, identifying molecular mechanisms (e.g., transporter expression differences) driving variability .
Q. How can frameworks like PICO or FINER improve hypothesis formulation in [1-14C]IPP tracer studies?
Methodological Answer:
- Structure questions using PICO :
- P opulation: Enzyme systems (e.g., rubber particles in Taraxacum spp.).
- I ntervention: MgCl₂ concentration or subunit coexpression.
- C omparison: Wild-type vs. RNAi-modified cell lines.
- O utcome: [1-14C]IPP incorporation efficiency (Bq μg⁻¹ protein) .
Data Analysis and Reporting
Q. How should [1-14C]IPP-derived products be analyzed chromatographically?
Methodological Answer:
- Use reversed-phase thin-layer chromatography (TLC) with silica plates to separate polyprenyl diphosphates. Quantify radiolabeled products via scintillation counting, referencing Rf values against standards (e.g., GPP, FPP, GGPP) .
- For complex mixtures, combine high-performance liquid chromatography (HPLC) with inline radiometric detection to resolve co-eluting compounds .
Q. What guidelines ensure reproducibility when documenting [1-14C]IPP experiments?
Methodological Answer:
- Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
- Report enzyme purification steps, substrate concentrations, and reaction termination methods in the main text.
- Deposit raw scintillation data, chromatograms, and mutant sequences in supplementary materials .
Ethical and Methodological Rigor
Q. How do I mitigate radiological hazards in [1-14C]IPP workflows?
Methodological Answer:
Q. What strategies validate [1-14C]IPP data authenticity in peer review?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
